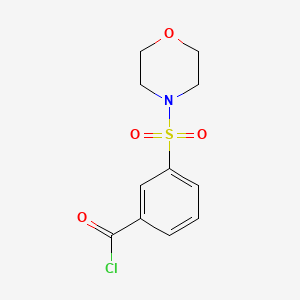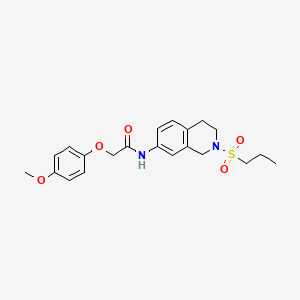
2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2-(4-methoxyphenoxy)propionic acid (HPMP), which is known to be a potent sweetness inhibitor . The structure-activity relationship of this compound and its derivatives is still not clear .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid (HPMP) . The study of these processes is important for understanding the sweetness inhibition effect of HPMP .Molecular Structure Analysis
The molecular structure of this compound is related to its parent compound, 2-(4-methoxyphenoxy)propionic acid (HPMP). The structure of HPMP has been studied in detail .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- The structural aspects of certain isoquinoline derivatives, including a related compound, N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide, were studied. This research focused on the formation of gels and crystalline solids with different acids and the fluorescence properties of these compounds. These properties can be significant in understanding the behavior of similar compounds, such as 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in various chemical environments (Karmakar, Sarma, & Baruah, 2007).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of methoxyquinoline, similar in structure to the compound of interest, have been used as sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This illustrates the potential application of this compound in analytical methods for detecting various biochemicals (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis and Drug Development
- Compounds with structural similarities have been synthesized and evaluated for antitumor activity, highlighting the potential of this compound in drug development, particularly in cancer research. For example, Methoxy‐indolo[2,1‐a]isoquinolines showed significant inhibition of cell proliferation, suggesting a potential pathway for developing anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).
Enzyme Inhibitory Studies
- Similar compounds, like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, have been synthesized and evaluated for their inhibitory potential against various enzymes. This research is crucial in understanding how this compound could act as an enzyme inhibitor, which is valuable in drug discovery and biochemical studies (Virk et al., 2018).
Molecular Docking and Medicinal Chemistry
- The compound's structural analogues have been used in molecular docking studies, aiding in the design of molecules with potential therapeutic effects. For instance, indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles were synthesized and evaluated for their biological activity, indicating a similar approach could be applicable for this compound (Nagarajan et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the compound is a widely used sweetness inhibitor , suggesting that its targets could be the sweet taste receptors on the tongue.
Mode of Action
The compound is believed to interact with its targets (likely the sweet taste receptors) in a competitive manner, inhibiting the perception of sweetness . The exact molecular interactions between the compound and its targets remain unclear.
Result of Action
The compound’s action results in the inhibition of sweetness perception. This effect is observed for various sweeteners, including sucrose, fructose, glucose, xylitol, and erythritol .
Action Environment
One study suggests that the size and electronegativity of substituents in the compound may play a key role in its sweetness inhibitory activity .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-10-16-4-5-18(13-17(16)14-23)22-21(24)15-28-20-8-6-19(27-2)7-9-20/h4-9,13H,3,10-12,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPJNFVDJBAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
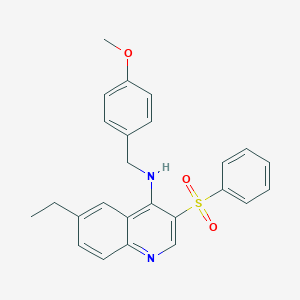
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
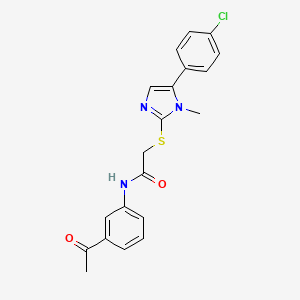
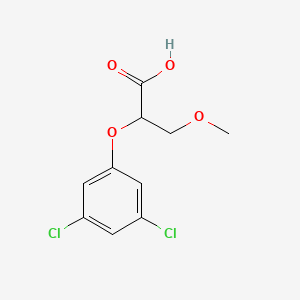

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)
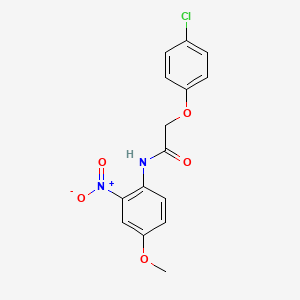

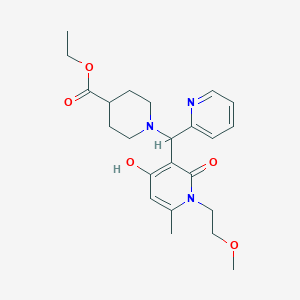
![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)
![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)
